molecular formula C9H17NO4S B2482110 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-93-2

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2482110
CAS No.: 1328038-93-2
M. Wt: 235.3
InChI Key: YJUGWJSMRDCABX-UHFFFAOYSA-N
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Description

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it a potentially scalable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design .

Biological Activity

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, including a methylsulfonyl group and an oxazolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

  • Molecular Formula : C₉H₁₇N₁O₄S
  • Molecular Weight : 235.3 g/mol
  • CAS Number : 1328038-93-2

The compound's structure allows for diverse chemical interactions, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its inhibition of the MmpL3 protein in Mycobacterium tuberculosis, an essential protein for bacterial survival. By binding to this target, the compound disrupts its function and inhibits bacterial growth, presenting a promising avenue for tuberculosis treatment .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .
  • Inhibition of Fatty Acid Synthase : Similar compounds have been noted for inhibiting fatty acid synthase, which is crucial in metabolic pathways related to obesity and cancer .
  • Potential Therapeutic Applications : Investigations into related spirocyclic compounds have linked them to treatments for various conditions, including obesity, pain management, and disorders affecting the immune system and central nervous system .

Study 1: Inhibition of MmpL3 Protein

A detailed study evaluated the binding affinity of this compound to the MmpL3 protein. The findings indicated a significant reduction in bacterial growth in the presence of the compound, highlighting its potential as a therapeutic agent against tuberculosis.

Study 2: Fatty Acid Synthase Inhibition

Another research effort focused on the compound's ability to inhibit fatty acid synthase. The results demonstrated that the compound could effectively reduce fatty acid synthesis in vitro, suggesting implications for obesity treatment.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-oxa-9-azaspiro[5.5]undecaneLacks methylsulfonyl groupLimited antimicrobial activity
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecaneDifferent substituent at 9-positionAltered biological activity profile
This compoundContains methylsulfonyl groupSignificant inhibition of MmpL3

The presence of the methylsulfonyl group in this compound differentiates it from similar compounds, enhancing its biological activity and interaction with molecular targets .

Properties

IUPAC Name

9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUGWJSMRDCABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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